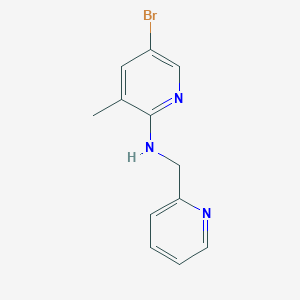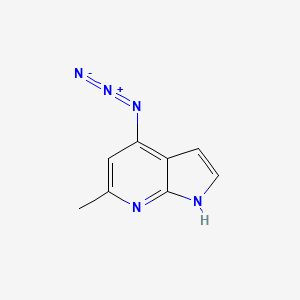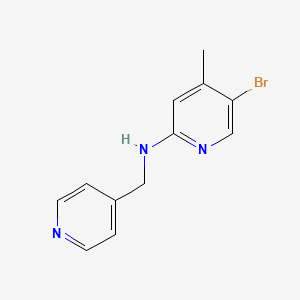![molecular formula C8H7N3O2 B1525359 2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine CAS No. 1190322-73-6](/img/structure/B1525359.png)
2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine
Descripción general
Descripción
2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine, also known as MNP, is a heterocyclic compound that is widely used in scientific research. It is a colorless solid with a molecular formula of C7H7N3O2 and a molecular weight of 163.14 g/mol. MNP is a versatile compound that has been used in a wide range of applications, including as a substrate for enzymes, a catalyst in organic synthesis, and a ligand for metal ions. In addition, MNP has been studied for its potential as an anti-cancer agent and as a therapeutic agent for neurological disorders.
Aplicaciones Científicas De Investigación
FGFR Inhibition for Cancer Therapy
2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is crucial in cancer therapy . Abnormal activation of FGFR signaling pathways is associated with the progression of several cancers, including breast, lung, prostate, bladder, and liver cancer . These derivatives can inhibit cancer cell proliferation, migration, and invasion, making them promising candidates for developing new cancer treatments .
Lead Compound Development
The low molecular weight and potent FGFR inhibitory activity of certain 2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine derivatives make them appealing lead compounds for further optimization . Their structure allows for the development of novel chemotypes of FGFR inhibitors, which can be beneficial in creating more effective cancer therapies .
Antiproliferative Activity Against Hep3B Cells
Some derivatives of 2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine have shown potent antiproliferative activity against Hep3B cells, a liver cancer cell line . This suggests their potential use in targeting liver cancer specifically.
Human Neutrophil Elastase Inhibition
Research has indicated that 2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine can also serve as a scaffold in the research targeting human neutrophil elastase (HNE) . HNE is an enzyme implicated in various inflammatory diseases, and its inhibition could lead to treatments for conditions such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Synthesis of Cdc7 Kinase Inhibitors
This compound is used as a reagent in synthesizing Cdc7 kinase inhibitors, which are explored as a novel approach to cancer therapy . Cdc7 is a kinase essential for DNA replication and is often overexpressed in cancerous cells.
Intermediate in Anticancer Agents Synthesis
2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine: serves as an intermediate in the synthesis of 4-anilinoquinazolines, which are potential anticancer agents . These agents can target various kinases involved in cancer cell signaling pathways.
Kinase Inhibition for Drug Discovery
The compound’s derivatives have been used in kinase inhibition, a critical process in drug discovery for various diseases . Kinase inhibitors can treat diseases by modulating signaling pathways that control cell growth, metabolism, and apoptosis.
Antibacterial, Antifungal, and Antiviral Research
Although not directly related to 2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine , its analogs, such as pyrrolopyrazine derivatives, have shown significant antibacterial, antifungal, and antiviral activities . This suggests that modifications of the compound could lead to new treatments for infectious diseases.
Mecanismo De Acción
Target of Action
The primary targets of 2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine interacts with FGFRs, inhibiting their activity . This inhibition disrupts the FGFR signaling pathway, preventing the abnormal cell growth and proliferation associated with various types of tumors .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by 2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine disrupts these pathways, potentially leading to the inhibition of tumor growth .
Result of Action
The inhibition of FGFRs by 2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine can lead to the inhibition of abnormal cell proliferation and the induction of apoptosis in cancer cells . This can potentially result in the reduction of tumor size and the inhibition of tumor growth .
Propiedades
IUPAC Name |
2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-6-3-7(11(12)13)4-9-8(6)10-5/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFJRRNZXJEJGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696590 | |
| Record name | 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1190322-73-6 | |
| Record name | 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70696590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(3-Bromobenzyl)oxy]piperidine hydrochloride](/img/structure/B1525282.png)



![4-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1525290.png)

![3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid](/img/structure/B1525292.png)
![3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1525294.png)
![3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B1525295.png)
![4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525296.png)
![4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1525297.png)
![4-[2-(Allyloxy)ethyl]piperidine hydrochloride](/img/structure/B1525298.png)